Cas no 1369818-69-8 (1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-)

1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-
- 2-Iodo-n1,n1-dimethylbenzene-1,4-diamine
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- インチ: 1S/C8H11IN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
- InChIKey: QVXROQGWJDBMOS-UHFFFAOYSA-N
- ほほえんだ: C1(N(C)C)=CC=C(N)C=C1I
1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313752-50mg |
2-Iodo-n1,n1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 50mg |
¥6168 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313752-100mg |
2-Iodo-n1,n1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 100mg |
¥9223 | 2023-03-01 | |
1PlusChem | 1P01C4SF-500mg |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 500mg |
$1081.00 | 2023-12-22 | |
Aaron | AR01C50R-2.5g |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 2.5g |
$2873.00 | 2023-12-16 | |
Aaron | AR01C50R-5g |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 5g |
$4240.00 | 2023-12-16 | |
Aaron | AR01C50R-100mg |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 100mg |
$529.00 | 2025-02-14 | |
1PlusChem | 1P01C4SF-100mg |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 100mg |
$515.00 | 2023-12-22 | |
1PlusChem | 1P01C4SF-10g |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 10g |
$5680.00 | 2023-12-22 | |
1PlusChem | 1P01C4SF-50mg |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 50mg |
$354.00 | 2023-12-22 | |
Enamine | EN300-258690-0.25g |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine |
1369818-69-8 | 95% | 0.25g |
$524.0 | 2024-06-18 |
1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-に関する追加情報
Introduction to 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- (CAS No. 1369818-69-8)
1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- (CAS No. 1369818-69-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with two amino groups at the 1 and 4 positions, an iodine atom at the 2 position, and two methyl groups attached to one of the amino groups. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.
The chemical formula of 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- is C9H13IN2, with a molecular weight of approximately 230.07 g/mol. Its physical properties include a melting point of around 75-77°C and a boiling point of approximately 250°C. The compound is generally soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but has limited solubility in water.
In recent years, 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of small molecule inhibitors targeting specific enzymes and receptors. For instance, researchers have explored its role in the development of inhibitors for tyrosine kinases, which are crucial enzymes involved in various cellular signaling pathways and are often implicated in cancer progression.
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of derivatives based on 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-. The study demonstrated that these derivatives exhibited potent inhibitory activity against several tyrosine kinases, including EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These findings suggest that 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- could serve as a valuable scaffold for the design of novel anticancer agents.
Beyond its applications in oncology, 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- has also shown promise in other therapeutic areas. For example, it has been investigated as a potential lead compound for the development of antiviral agents. A study published in Antiviral Research reported that certain derivatives of this compound exhibited significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The researchers attributed this activity to the compound's ability to interfere with viral replication processes.
In addition to its therapeutic potential, 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- is also used as a building block in the synthesis of advanced materials and polymers. Its unique chemical structure allows for the creation of materials with tailored properties such as enhanced mechanical strength and improved thermal stability. These materials find applications in various industries, including electronics, automotive, and aerospace.
The synthesis of 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the iodination of a substituted benzene ring followed by N-methylation and subsequent diamination steps. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Therefore, optimizing these parameters is crucial for large-scale production.
Safety considerations are an essential aspect when handling 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and storing the compound away from incompatible substances.
In conclusion, 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- (CAS No. 1369818-69-8) is a versatile organic compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure makes it an attractive candidate for the development of novel pharmaceuticals and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.
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